3-(Aminomethyl)oxetane-3-carboxamide
Description
Contextualization within Oxetane (B1205548) Chemistry and Drug Discovery
The oxetane moiety, a four-membered saturated heterocycle containing one oxygen atom, has garnered significant attention in medicinal chemistry for its unique combination of properties. nih.govacs.org Historically, such strained ring systems were often perceived as being synthetically challenging and potentially unstable. acs.orgchemrxiv.org However, extensive research has demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes exhibiting notable stability. nih.govacs.org This stability, coupled with the ring's inherent polarity and three-dimensional structure, makes it an attractive component in the design of new therapeutic agents. nih.govacs.org
The incorporation of an oxetane ring into a drug candidate can lead to improvements in several key physicochemical properties. acs.orgnih.gov These include enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability. nih.govacs.org Furthermore, the rigid, non-planar geometry of the oxetane scaffold can provide a level of conformational constraint that is often beneficial for optimizing binding affinity to biological targets. nih.gov The oxetane ring is also known to be a good hydrogen bond acceptor due to the exposed lone pairs of the oxygen atom. acs.org
From a synthetic perspective, the chemistry of oxetanes has advanced significantly, with robust methods now available for the preparation of a wide array of functionalized derivatives. rsc.org The synthesis of 3,3-disubstituted oxetanes often begins from commercially available precursors like oxetan-3-one, which can be functionalized through various established chemical transformations. chemrxiv.orgresearchgate.net
Significance of the Oxetane Moiety in Contemporary Chemical Biology
In the field of chemical biology, the oxetane moiety serves as a versatile tool for probing and modulating biological processes. Its small size and polar nature allow it to be incorporated into molecular probes and bioactive compounds without dramatically increasing molecular weight or lipophilicity. nih.govacs.org One of the most significant applications of the oxetane ring is its use as a bioisostere for other common functional groups. nih.gov
Bioisosteric Replacement:
The oxetane unit has been successfully employed as a surrogate for gem-dimethyl and carbonyl groups. nih.govchimia.ch The replacement of a gem-dimethyl group with an oxetane can improve metabolic stability by blocking sites of oxidation, without the associated increase in lipophilicity. nih.gov When substituting a carbonyl group, the oxetane offers a similar dipole moment and hydrogen bonding capability but with enhanced chemical stability towards nucleophilic attack and enzymatic degradation. acs.orgchimia.ch
The electron-withdrawing nature of the oxetane ring can also influence the pKa of neighboring functional groups, a property that can be strategically utilized to fine-tune the ionization state of a drug molecule and thereby its pharmacokinetic profile. nih.gov
The unique structural and electronic properties of the oxetane ring have led to its incorporation in a number of biologically active compounds and FDA-approved drugs, such as paclitaxel (B517696) and its derivatives. nih.gov
Overview of Research Areas Pertaining to 3,3-Disubstituted Oxetane Scaffolds
Research into 3,3-disubstituted oxetane scaffolds is a vibrant and expanding area of chemical science. The ability to introduce two distinct substituents at the C3 position of the oxetane ring provides a powerful platform for generating molecular diversity and exploring chemical space. chemrxiv.orgrsc.org
Key areas of investigation include:
Development of Novel Synthetic Methodologies: A primary focus remains on the creation of efficient and stereoselective methods for the synthesis of complex 3,3-disubstituted oxetanes. chimia.ch This includes the development of new catalytic systems and the exploration of novel reaction pathways. chemrxiv.org
Medicinal Chemistry Applications: The design and synthesis of novel drug candidates incorporating the 3,3-disubstituted oxetane motif is a major driver of research in this field. nih.govnih.gov These scaffolds are being explored for a wide range of therapeutic targets, leveraging the beneficial effects of the oxetane ring on drug-like properties. nih.gov
Materials Science: The strained nature of the oxetane ring also makes it a candidate for ring-opening polymerization, leading to the development of novel polymers with unique properties. researchgate.net
The compound 3-(Aminomethyl)oxetane-3-carboxamide, with its aminomethyl and carboxamide functionalities at the 3-position, represents a scaffold with the potential for diverse chemical modifications and biological applications. The primary amine can serve as a handle for further derivatization or as a key interaction point with a biological target, while the carboxamide group can participate in hydrogen bonding.
Properties of this compound:
| Property | Value |
| CAS Number | 1782503-46-1 |
| Molecular Formula | C5H10N2O2 |
| Molecular Weight | 130.15 g/mol |
This data is provided for informational purposes and is based on publicly available chemical databases. chemsrc.combldpharm.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-(aminomethyl)oxetane-3-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c6-1-5(4(7)8)2-9-3-5/h1-3,6H2,(H2,7,8) |
InChI Key |
YFZYIPFMWPDTTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN)C(=O)N |
Origin of Product |
United States |
Medicinal Chemistry and Drug Design Research Pertaining to the 3 Aminomethyl Oxetane 3 Carboxamide Scaffold
Role of Oxetanes as Bioisosteres in Lead Optimization Research
A central strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. researchgate.net The oxetane (B1205548) ring has proven to be a highly effective bioisostere for several common functional groups, enabling chemists to fine-tune molecular properties to overcome liabilities in drug development. acs.orgacs.org
Isosteric Replacement of Carbonyl Groups
The oxetane moiety is frequently employed as a stable surrogate for the carbonyl group found in ketones, amides, and esters. acs.orgnih.govchigroup.site The oxygen atom of the oxetane can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capability of a carbonyl oxygen. chigroup.site This is a critical interaction for maintaining biological activity at a target receptor. However, unlike carbonyl groups, which can be susceptible to metabolic degradation (e.g., reduction or hydrolysis) and can lead to epimerization of adjacent stereocenters, the oxetane ring is generally more metabolically robust. acs.orgchigroup.site The replacement of a carbonyl with an oxetane can therefore enhance a compound's metabolic stability and half-life. chigroup.site Studies comparing the hydrogen-bond basicity (pKHB) show that oxetanes have a comparable ability to accept hydrogen bonds as carbonyl compounds, validating their use as isosteres. chigroup.site
| Compound Type | Example | Hydrogen-Bond Basicity (pKHB) | Key Feature |
|---|---|---|---|
| Oxetane | Oxetane | 1.36 | Good H-bond acceptor, metabolically stable. chigroup.site |
| Ketone | Cyclopentanone | 1.27 | Good H-bond acceptor, potentially metabolically labile. chigroup.site |
Isosteric Replacement of gem-Dimethyl Groups
In drug design, gem-dimethyl groups are often introduced to block sites of metabolic oxidation, a strategy known as "metabolic blocking". acs.org While effective, this approach invariably increases the lipophilicity of the molecule, which can negatively impact solubility and other pharmacokinetic properties. acs.orgacs.org The oxetane ring serves as an excellent isostere for the gem-dimethyl group, as it occupies a similar molecular volume but introduces polarity. enamine.netnih.gov This substitution can maintain or improve metabolic stability while simultaneously enhancing aqueous solubility and reducing lipophilicity. researchgate.netsonar.ch This dual benefit makes the oxetane-for-gem-dimethyl swap a powerful tactic in lead optimization. acs.orgacs.org For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context. researchgate.netsonar.ch
| Property | gem-Dimethyl Analogue | Oxetane Analogue | Outcome of Replacement |
|---|---|---|---|
| Lipophilicity (LogD) | Higher | Lower | Reduced lipophilicity. chigroup.site |
| Aqueous Solubility | Lower | Significantly Higher | Improved solubility. researchgate.netchigroup.site |
| Metabolic Stability | Variable (blocks metabolism at that site) | Generally Higher | Reduced rate of metabolic degradation in most cases. researchgate.netchigroup.site |
Impact on Molecular Conformation and Three-Dimensionality in Drug Design
There is a growing consensus in drug discovery that molecules with greater three-dimensional (3D) character, or a higher fraction of sp³-hybridized carbon atoms, tend to have higher success rates in clinical development. nih.gov This is often attributed to improved target selectivity and better pharmacokinetic profiles. The strained, non-planar structure of the oxetane ring makes it an ideal building block for increasing the 3D complexity of a molecule. acs.orgnih.gov Incorporating an oxetane can introduce conformational constraints, locking the molecule into a specific, biologically active shape. nih.gov This contrasts with more flexible linkers or flat aromatic rings. Furthermore, the incorporation of an oxetane into an aliphatic chain can alter conformational preferences, favoring specific spatial arrangements that can be beneficial for binding to a biological target. researchgate.netsonar.ch
Modulation of Amine Basicity and Related Interactions via Proximal Oxetanes
The basicity (pKa) of amine functional groups is a critical parameter in drug design, influencing properties such as solubility, cell permeability, and potential for off-target effects like hERG channel inhibition. nih.govcambridgemedchemconsulting.com The oxetane ring serves as a powerful tool for modulating the pKa of nearby amines due to the strong inductive electron-withdrawing effect of its oxygen atom. acs.orgnih.gov Placing an oxetane ring proximal to an amine significantly reduces the amine's basicity. nih.govchigroup.site This effect is most pronounced when the oxetane is alpha to the amine, where it can lower the pKaH by approximately 2.7 units. nih.gov This strategy has been successfully used in drug discovery campaigns to mitigate basicity-related liabilities. nih.gov For example, in the development of the mTOR inhibitor GDC-0349, an oxetane was incorporated to reduce the basicity of a tetrahydroquinazoline (B156257) scaffold, which successfully eliminated hERG inhibition. nih.gov
| Position of Oxetane Relative to Amine | Approximate Reduction in pKaH (units) |
|---|---|
| α (alpha) | 2.7 nih.gov |
| β (beta) | 1.9 nih.gov |
| γ (gamma) | 0.7 nih.gov |
| δ (delta) | 0.3 nih.gov |
Scaffold Diversity and Chemical Space Exploration with Oxetane-Containing Analogues
The successful application of oxetanes in drug discovery has spurred significant efforts to expand the diversity of available oxetane-containing building blocks. rsc.orgchemrxiv.org The ability to synthesize a wide array of functionalized oxetanes allows medicinal chemists to explore novel chemical space and develop new molecular architectures with improved drug-like properties. nih.govnih.gov
Design and Synthesis of Novel Oxetane-Derived Building Blocks
The synthesis of novel, diversely functionalized oxetanes is crucial for their broad application. rsc.orgchemrxiv.org A key precursor in this field is oxetan-3-one, which serves as a versatile starting point for a multitude of chemical transformations. acs.orgchemrxiv.org From this ketone, a wide range of 3-substituted and 3,3-disubstituted oxetanes can be prepared. rsc.orgchemrxiv.org Synthetic chemists have developed robust protocols for creating building blocks containing various functional groups such as amines, carboxylic acids, and alcohols attached to the oxetane core. acs.orgresearchgate.net For example, methods have been established for synthesizing oxetane-modified dipeptide building blocks for incorporation into peptides, demonstrating the scaffold's utility beyond traditional small molecules. scispace.comrsc.org These advancements provide medicinal chemists with a rich toolbox of oxetane-containing fragments to incorporate into new drug candidates, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. rsc.orgchemrxiv.org
Fragment-Based Drug Discovery Applications of Oxetane Motifs
Fragment-based drug discovery (FBDD) relies on identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target, which are then optimized into more potent leads. Oxetane-containing molecules are increasingly utilized as valuable fragments and building blocks in this approach. rsc.org Their inherent properties—low molecular weight, high polarity, and distinct three-dimensionality—make them attractive starting points for developing novel therapeutics. drugbank.comnih.gov
The synthesis of diversely functionalized oxetanes has expanded the chemical space available for FBDD. rsc.org Researchers have developed methods to create oxetane derivatives bearing a wide range of functional groups, including esters, amides, nitriles, and sulfones, directly on the ring. rsc.org These novel motifs provide unique structural elements and physicochemical properties for screening libraries. rsc.org For instance, the development of 2-(aryl-sulfonyl)oxetanes as designer 3-dimensional fragments highlights the deliberate creation of oxetane-based fragments for screening campaigns.
The most commonly used building blocks in drug discovery campaigns include 3-amino-oxetane and oxetan-3-one, often employed in reactions like reductive amination. nih.gov The availability of such building blocks facilitates the incorporation of the oxetane motif into larger, more complex molecules during the fragment-to-lead optimization process. acs.org By introducing an oxetane fragment, medicinal chemists can simultaneously enhance several parameters, such as potency and pharmacokinetic properties, making it a powerful tool in FBDD. acs.org
Rational Design Principles for Oxetane Incorporation in Bioactive Compounds
The incorporation of an oxetane ring into bioactive compounds is guided by several rational design principles aimed at improving drug-like properties. acs.orgresearchgate.net The unique electronic and conformational features of the oxetane moiety allow it to serve as a versatile tool for fine-tuning the physicochemical profile of a drug candidate. nih.govnih.gov
One of the primary applications of oxetanes is as a bioisostere for other common chemical groups. acs.org Notably, 3,3-disubstituted oxetanes have been successfully used as polar replacements for gem-dimethyl groups. rsc.orgacs.org While gem-dimethyl groups are often introduced to block metabolically weak sites, they invariably increase the lipophilicity of a compound. acs.org Substituting this group with an oxetane can maintain or enhance metabolic stability without this unfavorable increase in lipophilicity, often leading to improved aqueous solubility. nih.govacs.org The oxetane motif has also been employed as a nonclassical isostere of the carbonyl group, offering similar hydrogen bonding capabilities but with altered metabolic profiles and increased three-dimensionality. nih.govacs.orgresearchgate.net
Another key principle is the modulation of amine basicity. The oxetane ring possesses a powerful inductive electron-withdrawing effect. nih.gov When placed adjacent to an amine, it can significantly reduce the amine's pKa. For example, introducing an oxetane alpha to an amine was shown to lower its pKa by 2.7 units. nih.gov This is a critical tool for medicinal chemists to mitigate liabilities associated with high basicity, such as hERG channel inhibition, while preserving or enhancing target engagement. nih.govacs.org
The incorporation of oxetanes also serves to improve broader ADME (absorption, distribution, metabolism, and excretion) properties. The compact, polar nature of the scaffold can lead to:
Improved Aqueous Solubility : The polarity of the oxygen atom enhances interactions with water. nih.govacs.org
Enhanced Metabolic Stability : The oxetane can block metabolically labile sites. nih.govacs.org
Reduced Lipophilicity (LogD) : Replacing lipophilic groups like gem-dimethyl with a polar oxetane can lower LogD values. nih.govacs.org
Favorable Conformational Effects : The rigid, three-dimensional structure can lock a molecule into a bioactive conformation, improving target binding and selectivity. nih.govacs.org
| Design Principle | Consequence of Oxetane Incorporation | Example Application | Reference |
| Bioisosterism | Replacement for gem-dimethyl groups | Blocks metabolic sites without increasing lipophilicity. | rsc.org, acs.org |
| Replacement for carbonyl groups | Improves metabolic stability while maintaining H-bonding. | nih.gov, acs.org | |
| Basicity Modulation | Reduction of proximal amine pKa | Mitigates hERG liability and improves selectivity. | nih.gov, acs.org |
| Physicochemical Property Enhancement | Increased aqueous solubility | Improves formulation and bioavailability. | nih.gov, acs.org |
| Improved metabolic stability | Increases drug half-life. | nih.gov, acs.org | |
| Conformational restriction | Locks molecule in an active conformation for better target binding. | nih.gov, acs.org |
Applications of Oxetane Scaffolds in Targeting Specific Biochemical Modalities (e.g., Kinases, Enzymes, Receptors)
The advantageous properties conferred by the oxetane scaffold have led to its widespread incorporation in small molecules designed to target various biochemical modalities, including kinases, enzymes, and receptors. nih.govmedchemexpress.cn The ability of the oxetane motif to improve potency, selectivity, and pharmacokinetic profiles has made it a valuable component in the development of novel inhibitors. nih.gov
Kinase Inhibitors: Kinases are a critical class of targets in oncology and immunology. The oxetane moiety has been integrated into numerous kinase inhibitors to enhance their therapeutic potential. researchgate.net
mTOR Inhibitors : In the development of inhibitors for the mammalian target of rapamycin (B549165) (mTOR), incorporating an oxetane moiety into a tetrahydroquinazoline scaffold (e.g., GDC-0349) successfully reduced the basicity of a nearby nitrogen. nih.govnih.gov This modification eliminated hERG inhibition, a significant cardiotoxicity risk, while maintaining high potency and selectivity for mTOR. nih.govacs.org
TNIK Inhibitors : An oxetane-containing compound was developed to target Traf2 and Nck-interacting kinase (TNIK), a protein implicated in several cancers. The oxetane was incorporated to improve aqueous solubility and bioavailability. nih.gov
Enzyme Inhibitors: Oxetane-containing compounds have proven effective as inhibitors for a diverse range of enzymes.
ALDH1A Inhibitors : In the pursuit of inhibitors for the aldehyde dehydrogenase 1A (ALDH1A) subfamily, an oxetane-containing compound was developed that showed robust inhibitory activity (IC50 values of 0.08-0.25 μM) and overcame the poor metabolic stability and solubility of an earlier lead compound. nih.gov
IDO1 Inhibitors : An oxetane-containing derivative demonstrated improved potency, a better off-target profile, and superior pharmacokinetic properties compared to its cyclobutane (B1203170) analog in the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
MMP-13 Inhibitors : To target matrix metalloproteinase 13 (MMP-13) in breast cancer, an oxetane was incorporated to enhance physicochemical properties. The resulting compound showed highly potent and selective inhibition (Ki = 2.7 nM). nih.gov
Receptor and Other Protein Modulators: The application of oxetanes extends beyond kinases and enzymes to other important biological targets.
RSV L Protein Inhibitors : A compound (AZ-27) featuring an oxetane spiro-fused piperidine (B6355638) moiety was identified as a potent inhibitor of the respiratory syncytial virus (RSV) L protein (EC50 = 10 nM), demonstrating the utility of the scaffold in developing antiviral agents. nih.gov
| Target Class | Specific Target | Oxetane-Containing Compound Example | Key Improvement Attributed to Oxetane | Reference |
| Kinase | mTOR | GDC-0349 | Reduced basicity, eliminated hERG inhibition. | nih.gov, nih.gov |
| TNIK | OBD9 | Improved aqueous solubility and bioavailability. | nih.gov | |
| Enzyme | ALDH1A subfamily | Compound 6 (Larsen et al.) | Improved metabolic stability and solubility. | nih.gov |
| IDO1 | Compound 30 (Incyte) | Improved potency, off-target profile, and PK properties. | nih.gov | |
| MMP-13 | RF036 | Enhanced physicochemical properties. | nih.gov | |
| Other Proteins | RSV L Protein | AZ-27 | Potent inhibition of viral protein function. | nih.gov |
Computational and Theoretical Investigations of 3 Aminomethyl Oxetane 3 Carboxamide and Oxetane Derivatives
Quantum Chemical Studies on Oxetane (B1205548) Ring Strain and Stability
The four-membered oxetane ring is characterized by significant ring strain, a property that profoundly influences its chemical behavior. Quantum chemical studies have been instrumental in quantifying this strain and understanding its implications for molecular stability.
The ring strain of the parent oxetane is approximately 25.5 kcal/mol, a value comparable to that of highly reactive epoxides (27.3 kcal/mol) and significantly greater than that of the more stable five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgbeilstein-journals.org This high strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle of 109.5°. beilstein-journals.orgbeilstein-journals.org X-ray analysis of oxetane reveals a puckered conformation with a C-O-C bond angle of approximately 92° and C-C-C and O-C-C angles around 87-88°. beilstein-journals.orgnih.gov This puckering is a strategy to alleviate some of the inherent strain. nih.gov
The stability of the oxetane ring is heavily dependent on its substitution pattern. nih.gov Computational studies have shown that 3,3-disubstituted oxetanes, such as the core structure of 3-(Aminomethyl)oxetane-3-carboxamide, exhibit enhanced stability. nih.gov This increased stability is attributed to the steric hindrance provided by the substituents at the 3-position, which shields the C–O σ* antibonding orbital from external nucleophilic attack, a common pathway for ring-opening reactions. nih.gov
Table 1: Comparative Ring Strain of Cyclic Ethers
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) |
| Oxirane | 3 | 27.3 |
| Oxetane | 4 | 25.5 |
| Tetrahydrofuran | 5 | 5.6 |
This table illustrates the significant ring strain of oxetane compared to other common cyclic ethers.
Conformational Analysis of 3,3-Disubstituted Oxetanes
The oxetane ring itself is not perfectly planar but adopts a slightly puckered conformation to relieve some of its inherent strain. nih.govnih.gov The introduction of two substituents at the 3-position further influences this puckering and restricts the conformational freedom of the molecule. researchgate.net Computational studies suggest that the presence of the oxetane ring can act as a "conformational lock," rigidifying the structure. acs.org This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. mdpi.comgrafiati.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. grafiati.com For a molecule like this compound, docking studies can help identify key interactions, such as hydrogen bonds formed by the aminomethyl and carboxamide groups, with amino acid residues in the active site of a target protein. The oxetane oxygen itself can act as a hydrogen bond acceptor, further contributing to binding. acs.org
These computational methods are instrumental in the rational design of new therapeutic agents by allowing researchers to visualize and analyze interactions at the atomic level before undertaking synthetic efforts. mdpi.comdntb.gov.ua
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.com Computational methods have become integral to SAR analysis, enabling the prediction of activity and the rational design of more potent and selective molecules. oncodesign-services.comuni-bonn.deuni-bonn.de
For oxetane derivatives, computational SAR studies can elucidate the role of the oxetane ring and its substituents in modulating biological activity. nih.gov Key aspects that are computationally investigated include:
Electronic Properties: The polarity and hydrogen-bonding capacity of the oxetane ring can be quantified using computational methods. The oxetane oxygen's lone pairs are readily accessible for hydrogen bonding, a feature that can be crucial for target engagement. beilstein-journals.orgnih.gov
Steric Effects: The size and shape of the oxetane and its substituents are critical for fitting into a binding pocket. Computational models can map the steric contours of the active site to guide the design of optimally shaped ligands.
Conformational Effects: As discussed earlier, the conformational rigidity imparted by the oxetane ring can be a key determinant of activity. acs.org
By building computational models that correlate these structural features with experimental biological data, researchers can predict the activity of novel, unsynthesized oxetane derivatives, thereby accelerating the drug discovery process. uni-bonn.denih.gov
Reaction Mechanism Studies of Oxetane Formation and Derivatization
Computational chemistry provides profound insights into the mechanisms of chemical reactions, including those for the synthesis and modification of oxetanes. nih.gov Theoretical studies can elucidate reaction pathways, identify transition states, and predict reaction outcomes, guiding the development of efficient synthetic methodologies.
Oxetane Formation: Several methods for constructing the oxetane ring have been investigated computationally. These include:
Williamson Etherification: This classic method involves an intramolecular SN2 reaction. Computational models can predict the feasibility and stereochemical outcome of this cyclization. acs.org
[2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a common route to oxetanes. nih.gov Theoretical studies have investigated the mechanism of this reaction, including the nature of the diradical intermediates involved. acs.org
Radical Cyclization: DFT calculations have been used to support proposed mechanisms for novel radical cyclizations that form polysubstituted oxetanes. nih.gov
Derivatization: Understanding the reactivity of a pre-formed oxetane ring is crucial for its incorporation into more complex molecules. Computational studies can model the stability of the oxetane ring under various reaction conditions, predicting its susceptibility to ring-opening. chemrxiv.orgchemrxiv.org For instance, DFT calculations can help rationalize the conditions under which the oxetane core remains intact during functional group manipulations on its substituents. nih.gov This is particularly important for 3,3-disubstituted oxetanes, where steric and electronic factors govern their reactivity. chemrxiv.orgchemrxiv.org
Application of DFT Methods in Stereochemistry Assignment of Oxetane-Containing Natural Products
The process often involves:
Generating Possible Stereoisomers: All theoretically possible stereoisomers of the natural product are generated in silico.
Geometry Optimization: The geometry of each isomer is optimized using DFT calculations to find its lowest energy conformation.
Predicting Spectroscopic Data: Key spectroscopic parameters, most commonly Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, are calculated for each optimized structure.
Comparison with Experimental Data: The computationally predicted spectroscopic data for each isomer are compared with the experimentally measured data. The isomer whose calculated data most closely matches the experimental data is assigned as the correct structure.
This computational approach has proven to be a valuable adjunct to traditional methods of structure elucidation. In several cases, the application of DFT-based methods has led to the revision of previously misassigned structures of oxetane-containing natural products, highlighting the challenges and importance of accurate stereochemical determination. nih.govacs.org
Reactivity and Ring Opening Chemistry of Oxetane Scaffolds in Advanced Synthesis
Nucleophilic Ring-Opening Reactions of Oxetanes
Nucleophilic ring-opening is a fundamental and widely utilized transformation of oxetanes, proceeding via an SN2 mechanism. The regioselectivity of this reaction is primarily governed by steric and electronic factors. Generally, strong nucleophiles attack the less substituted carbon atom of the oxetane (B1205548) ring. magtech.com.cn However, in the case of unsymmetrically substituted oxetanes, the outcome can be more complex.
Under basic or neutral conditions, strong nucleophiles will preferentially attack the sterically less hindered C2 or C4 positions of the oxetane ring. For a 3,3-disubstituted oxetane such as "3-(Aminomethyl)oxetane-3-carboxamide," both C2 and C4 are equally substituted (disubstituted with hydrogens), making them sterically accessible. Therefore, nucleophilic attack is expected to occur at these positions, leading to the formation of a 1,3-difunctionalized propane (B168953) derivative.
Acid catalysis significantly alters the regioselectivity of nucleophilic ring-opening. magtech.com.cn Protonation of the oxetane oxygen activates the ring, making it more susceptible to attack by even weak nucleophiles. In this scenario, the reaction proceeds via a pathway with significant SN1 character. The positive charge is better stabilized at the more substituted carbon atom, leading to preferential attack at this position. However, for a 3,3-disubstituted oxetane, the C2 and C4 positions remain the primary sites of attack due to the quaternary nature of the C3 carbon.
The intramolecular variant of this reaction is also highly significant. For instance, oxetanes bearing a 3-amido group can undergo intramolecular ring-opening and cyclization upon acid activation to form oxazoline (B21484) rings. nih.gov
Table 1: Regioselectivity of Nucleophilic Ring-Opening of Oxetanes
| Reaction Condition | Nucleophile Type | Preferred Site of Attack | Rationale |
| Basic/Neutral | Strong (e.g., RLi, RMgX, NH3) | Less substituted carbon | Steric hindrance dominates (SN2) magtech.com.cn |
| Acidic | Weak (e.g., H2O, ROH, halides) | More substituted carbon | Electronic effects dominate (SN1-like) magtech.com.cn |
Ring Expansion and Rearrangement Reactions of Oxetane Derivatives
The strained nature of the oxetane ring makes it susceptible to ring expansion and rearrangement reactions, often catalyzed by Lewis acids or other electrophilic reagents. magtech.com.cn These transformations can lead to the formation of larger, more stable heterocyclic systems, such as tetrahydrofurans or other five-membered rings.
For instance, the treatment of oxetanes with Lewis acids can induce a rearrangement to form homoallylic alcohols. researchgate.net This process involves the cleavage of a C-O bond followed by a hydride shift or other rearrangement. The substitution pattern on the oxetane ring plays a crucial role in directing the course of these rearrangements. In the case of "this compound," the presence of the functional groups at C3 could potentially influence the stability of any carbocationic intermediates, thereby guiding the rearrangement pathway.
Intramolecular rearrangements of oxetane-carboxylic acids into lactones have also been observed, sometimes occurring spontaneously upon storage or gentle heating without the need for an external catalyst. researchgate.net
Role of Oxetanes as Versatile Precursors for Complex Heterocycles
The ability of oxetanes to undergo controlled ring-opening reactions makes them valuable building blocks for the synthesis of more complex heterocyclic structures. The 1,3-diol derivatives resulting from the hydrolysis of oxetanes, for example, can serve as precursors for a wide array of other molecules.
Oxetanes bearing nucleophilic or electrophilic side chains can undergo intramolecular cyclization reactions following ring-opening to generate new heterocyclic rings. As previously mentioned, 3-amido substituted oxetanes are effective precursors to 2-oxazolines. nih.gov This strategy leverages the oxetane as a masked 1,3-aminoalcohol equivalent. Similarly, other functionalities can be introduced to participate in intramolecular cyclizations, leading to the formation of various five- and six-membered heterocycles. The diverse functionalities present in "this compound" offer multiple handles for such transformations.
Metal-Catalyzed Transformations Involving Oxetane Ring Systems
Transition metal catalysis has emerged as a powerful tool for the functionalization of oxetanes. Various metals, including palladium, rhodium, and iridium, can catalyze a range of transformations involving oxetane ring systems. These reactions often proceed through mechanisms that are distinct from traditional acid- or base-catalyzed pathways, offering unique reactivity and selectivity.
Palladium-catalyzed hydrogenolysis of unsymmetric oxetanes has been shown to occur at the sterically hindered oxygen-adjacent carbon atom. magtech.com.cn Metal-catalyzed ring-opening reactions can also be coupled with other processes, such as carbonylation or cross-coupling reactions, to afford highly complex molecular architectures. For example, the iridium-catalyzed Paternò–Büchi reaction provides a route to functionalized oxetanes which can then undergo further transformations. beilstein-journals.org
Chiral metal complexes have been employed to achieve asymmetric ring-opening of prochiral 3-substituted oxetanes, providing enantiomerically enriched products. acs.orgrsc.org This approach is particularly valuable for the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries. The development of new catalytic systems continues to expand the synthetic utility of oxetanes, enabling their incorporation into increasingly complex and valuable molecules.
Table 2: Examples of Metal-Catalyzed Reactions of Oxetanes
| Metal Catalyst | Reaction Type | Product Type | Reference |
| Palladium | Hydrogenolysis | 1,3-Diols | magtech.com.cn |
| Iridium | Paternò–Büchi Reaction | Functionalized Oxetanes | beilstein-journals.org |
| Chiral Cobalt Complexes | Asymmetric Ring Opening | Chiral 1,3-Functionalized Compounds | acs.org |
Emerging Research Frontiers and Challenges for 3 Aminomethyl Oxetane 3 Carboxamide Research
Development of Novel Stereoselective Methodologies for Oxetane (B1205548) Synthesis
A significant hurdle in the widespread application of complex oxetanes has been the challenge of their synthesis, particularly with stereocontrol. nih.gov The inherent ring strain of the four-membered ring makes intramolecular cyclization kinetically less favorable than for other ring sizes. acs.org However, recent years have seen the development of innovative methodologies to overcome these challenges, enabling the synthesis of highly functionalized and stereochemically defined oxetanes.
Key strategies often involve the intramolecular cyclization of functionalized acyclic precursors, where a C–O bond is formed. acs.org For instance, stereocontrolled synthesis of substituted oxetanes has been achieved from 1,3-diols. acs.org Another powerful approach involves the superbase-promoted stereoselective rearrangement of chiral oxirane (epoxide) derivatives to yield chiral oxetanes. researchgate.net The ring expansion of epoxides using sulfur ylides has also been demonstrated as a viable stereoselective route. illinois.edu Furthermore, rhodium-catalyzed O–H insertion reactions followed by base-mediated cyclization allow for the preparation of diverse oxetanes that would be difficult to access through traditional methods like Williamson etherification. thieme-connect.com
These advanced synthetic methods are crucial for creating libraries of structurally diverse oxetane-containing compounds, which are essential for exploring their full potential in medicinal chemistry.
| Methodology | Description | Key Features |
| Intramolecular Cyclization of Diols | Stereoselective conversion of 1,3-diols into oxetanes via activation of one hydroxyl group as a leaving group. acs.org | Good stereocontrol based on the starting diol stereochemistry. |
| Epoxide Rearrangement | Superbase-promoted rearrangement of chiral epoxides to form chiral oxetanes. researchgate.net | Provides access to optically active oxetanes from readily available epoxides. |
| Epoxide Ring Expansion | Use of sulfur or selenium ylides to expand an epoxide ring into an oxetane ring. illinois.edu | Effective for creating substituted oxetanes with stereocontrol. |
| Catalytic O–H Insertion | Rhodium-catalyzed insertion into an O–H bond of a bromohydrin, followed by base-mediated cyclization. thieme-connect.com | Allows for the synthesis of highly functionalized oxetanes with amide, nitrile, and sulfone groups. thieme-connect.comrsc.org |
| Paternò-Büchi Reaction | A [2+2] photocycloaddition of alkenes with aldehydes or ketones to form oxetanes. magtech.com.cn | A direct method for forming the oxetane ring, though control of regioselectivity and stereoselectivity can be a challenge. |
Exploration of New Chemical Space with Functionalized Oxetanes
The incorporation of functionalized oxetanes is a powerful strategy for exploring new chemical space in drug discovery. mdpi.comrsc.org By acting as a non-classical isostere of carbonyl groups or a polar replacement for gem-dimethyl groups, the oxetane moiety can dramatically alter a molecule's properties. nih.govmdpi.com It imparts increased three-dimensionality, which can lead to higher target selectivity and improved pharmacokinetic profiles. nih.gov The introduction of an oxetane can improve aqueous solubility, metabolic stability, and lipophilicity while influencing the basicity of nearby functional groups. acs.org
Researchers are actively synthesizing novel oxetane derivatives bearing a wide array of functional groups—such as esters, amides, nitriles, sulfones, and phosphonates—directly on the ring. rsc.org These highly functionalized building blocks provide access to previously unexplored molecular architectures. rsc.org This exploration is particularly relevant for challenging targets like protein kinases, where the oxetane's ability to act as a hydrogen bond acceptor can be exploited to achieve potent and selective inhibition. mdpi.comnih.gov The synthesis of these new motifs allows medicinal chemists to generate novel intellectual property and develop compounds with superior "drug-like" characteristics. rsc.org
Advanced Computational Modeling for Rational Design of Oxetane-Based Therapeutics
Computational methods are integral to the rational design of modern therapeutics, and their application to oxetane-based compounds is a rapidly advancing frontier. patsnap.com Techniques such as molecular docking, virtual screening, and molecular dynamics simulations allow researchers to predict and analyze the interactions between an oxetane-containing ligand and its biological target at an atomic level. openmedicinalchemistryjournal.com
Computational studies have been instrumental in understanding the role of the oxetane ring in established drugs like Paclitaxel (B517696) (Taxol), where it is believed to act as a conformational lock, rigidifying the structure for optimal binding. acs.orgillinois.edu In more recent drug discovery campaigns, docking models have revealed that the oxetane moiety can serve as a conformational and basicity control element. nih.gov For example, in the development of the respiratory syncytial virus (RSV) inhibitor ziresovir, the oxetane was introduced to reduce the basicity of a nearby amine, thereby optimizing the drug's pharmacokinetic properties without directly interacting with the protein target. acs.org
Modeling is also used to guide the design of new inhibitors. For FTO (fat mass and obesity-associated protein) inhibitors, docking studies suggested that the oxetane moiety forms a favorable hydrogen bond with a serine residue in the active site. nih.gov Similarly, for PRMT5 inhibitors, modeling indicated that the oxetane extends into a hydrophobic pocket and forms a hydrogen bond with a phenylalanine residue. nih.gov These computational insights accelerate the design-synthesis-test cycle, enabling a more efficient discovery of potent and selective oxetane-based therapeutics. openmedicinalchemistryjournal.com
Integration of Oxetane Scaffolds in PROTAC and Covalent Inhibitor Design
The unique structural and physical properties of oxetanes make them attractive for integration into advanced therapeutic modalities like PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors.
Covalent inhibitors offer the potential for enhanced potency and prolonged duration of action by forming a stable bond with their target protein. youtube.com While traditionally irreversible, there is growing interest in reversible covalent inhibitors, which provide a balance of high efficacy and improved safety. nih.gov In this context, oxetanes have been successfully used in the design of reversible covalent inhibitors for Bruton's tyrosine kinase (BTK). In these designs, the polar oxetane moiety is positioned in a solvent-exposed region, where it forms hydrogen bonds with the solvent and nearby residues, thereby improving the stability of the reversible covalent complex. nih.gov This application highlights a sophisticated use of the oxetane scaffold to modulate the reactivity and binding kinetics of advanced inhibitor classes.
Future Perspectives in Oxetane Chemistry for Academic and Industrial Research
The future of oxetane chemistry is bright, with significant opportunities and challenges for both academic and industrial researchers. A primary challenge remains the development of more efficient, scalable, and stereoselective synthetic methods to access a wider variety of substituted oxetanes. nih.govrsc.org Overcoming this hurdle is key to unlocking the full potential of the oxetane scaffold in drug discovery programs.
A major future direction is the expansion of the available chemical space. This includes the creation of novel building blocks, such as the recently reported fluorinated oxetanes, which offer unique physicochemical properties for drug design. researchgate.netnews-medical.net As more diverse oxetane-containing compounds are synthesized, there is a pressing need to gather more experimental data on their medicinally relevant properties. nih.gov This data will be crucial for building more accurate predictive computational models to guide future design efforts. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Aminomethyl)oxetane-3-carboxamide in laboratory settings?
- Methodological Answer : Synthesis can involve reductive amination of oxetane-3-carboxaldehyde derivatives or nucleophilic ring-opening reactions of functionalized oxetanes. For example, analogous oxetane amines (e.g., N-(2-Methoxybenzyl)oxetan-3-amine) are synthesized via reductive amination or oxidation/reduction pathways . Key steps include:
- Use of sodium cyanoborohydride for reductive amination under mild acidic conditions.
- Purification via column chromatography with ethyl acetate/hexane gradients.
- Characterization of intermediates by NMR to confirm regioselectivity.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography for resolving stereochemistry and confirming oxetane ring conformation (e.g., as demonstrated for structurally similar oxetane-carboxamide derivatives) .
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to verify amine and carboxamide functional groups.
- Mass spectrometry (HRMS) for molecular weight validation .
- Thermogravimetric analysis (TGA) to assess thermal stability under inert atmospheres .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area to prevent moisture absorption .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .
Advanced Research Questions
Q. How does the oxetane ring's conformation influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- The oxetane ring’s strain (∼105° bond angles vs. 109.5° in unstrained tetrahedral carbons) increases susceptibility to ring-opening reactions.
- Experimental design : Compare reaction kinetics with acyclic analogs under identical conditions (e.g., SN2 reactions with thiols or amines).
- Computational modeling : Use DFT calculations to map transition states and quantify strain energy contributions .
Q. What strategies can resolve contradictions in reported stability data of this compound under varying pH conditions?
- Methodological Answer :
- Controlled stability studies : Conduct accelerated degradation tests at pH 1–13 (using HCl/NaOH buffers) at 40°C for 4 weeks. Monitor decomposition via HPLC and identify products using LC-MS .
- Data reconciliation : Compare hydrolysis rates with structurally similar compounds (e.g., oxetane-3-carboxylic acid derivatives) to identify pH-sensitive functional groups .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes with oxetane-binding pockets) using AutoDock Vina. Prioritize compounds with high binding affinity and low steric clashes .
- QSAR modeling : Train models on existing bioactivity data for oxetane-containing molecules to predict IC50 values for new analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
